Welcome to the BenchChem Online Store!
molecular formula C21H18O3 B5007055 3,4-Dimethoxy-4'-phenylbenzophenone

3,4-Dimethoxy-4'-phenylbenzophenone

Cat. No. B5007055
M. Wt: 318.4 g/mol
InChI Key: FMPWOXWWPJKAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04910200

Procedure details

300 g of veratrole was added dropwise over a period of 30 minutes to a suspension of 300 g of aluminum chloride in 300 ml of methylene chloride, taking care that the internal temperature did not exceed 30° C. Then, 450 g of biphenyl-4-carboxylic acid chloride were added in portions over a period of 30 minutes, while stirring and cooling (internal temperature 20°-25° C.). The resulting mixture was stirred for 4 hours at room temperature and was then poured into a mixture of 2 kg of ice/500 ml of concentrated hydrochloric acid. After the organic phase had been separated, the aqueous phase was extracted twice more with methylene chloride.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([O:9][CH3:10])[C:2](=[CH:5][CH:6]=[CH:7][CH:8]=1)[O:3][CH3:4].[Cl-].[Al+3].[Cl-].[Cl-].[C:15]1([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:20]=[CH:19][C:18]([C:21](Cl)=[O:22])=[CH:17][CH:16]=1.Cl>C(Cl)Cl>[CH3:4][O:3][C:2]1[CH:5]=[C:6]([CH:7]=[CH:8][C:1]=1[O:9][CH3:10])[C:21]([C:18]1[CH:19]=[CH:20][C:15]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)=[CH:16][CH:17]=1)=[O:22] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C=1(C(OC)=CC=CC1)OC
Name
Quantity
300 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C1=CC=CC=C1
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling (internal temperature 20°-25° C.)
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 4 hours at room temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the organic phase had been separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice more with methylene chloride

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(=O)C2=CC=C(C=C2)C2=CC=CC=C2)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.